molecular formula C30H26FN5O2S B4317811 N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B4317811
M. Wt: 539.6 g/mol
InChI Key: GSHOXEBFTJATFG-BXVZCJGGSA-N
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Description

N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano and oxo groups. The phenyl and fluorophenyl groups are then added through substitution reactions. The final step involves the formation of the piperazine moiety and its attachment to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s affinity for different targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, piperazine-containing molecules, and fluorophenyl-substituted compounds. Examples include:

  • Thiazole-based drugs like sulfathiazole.
  • Piperazine derivatives such as piperazine citrate.
  • Fluorophenyl compounds like fluoxetine.

Uniqueness

What sets N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties and make it a valuable tool for research and development.

Properties

IUPAC Name

N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN5O2S/c31-23-11-13-24(14-12-23)35-17-15-34(16-18-35)20-28(37)33-27-21-39-30(36(27)25-9-5-2-6-10-25)26(19-32)29(38)22-7-3-1-4-8-22/h1-14,21H,15-18,20H2,(H,33,37)/b30-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOXEBFTJATFG-BXVZCJGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CSC(=C(C#N)C(=O)C3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CS/C(=C(/C#N)\C(=O)C3=CC=CC=C3)/N2C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Reactant of Route 3
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Reactant of Route 4
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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